(3-Ethoxythian-3-yl)methanamine
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Overview
Description
Preparation Methods
The synthesis of (3-Ethoxythian-3-yl)methanamine involves several steps. One common method includes the reaction of ethyl mercaptan with formaldehyde to form ethylthioformaldehyde, which is then cyclized to form the thian ring. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(3-Ethoxythian-3-yl)methanamine undergoes various chemical reactions, including:
Scientific Research Applications
(3-Ethoxythian-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has potential biological activity and is studied for its effects on cell function.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxythian-3-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
(3-Ethoxythian-3-yl)methanamine is unique due to its specific chemical structure and properties. Similar compounds include:
(3-Methoxythian-3-yl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Propoxythian-3-yl)methanamine: Similar structure but with a propoxy group instead of an ethoxy group.
Properties
IUPAC Name |
(3-ethoxythian-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-2-10-8(6-9)4-3-5-11-7-8/h2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXSJZNISVHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCSC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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